molecular formula C11H10BrF5O2 B14050804 1-(3-Bromopropyl)-2-(difluoromethoxy)-5-(trifluoromethoxy)benzene

1-(3-Bromopropyl)-2-(difluoromethoxy)-5-(trifluoromethoxy)benzene

Cat. No.: B14050804
M. Wt: 349.09 g/mol
InChI Key: WVZDYOFHZBQGMP-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-2-(difluoromethoxy)-5-(trifluoromethoxy)benzene is a complex organic compound characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzene ring

Preparation Methods

The synthesis of 1-(3-Bromopropyl)-2-(difluoromethoxy)-5-(trifluoromethoxy)benzene typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:

    Halogenation: Introduction of bromine into the benzene ring through electrophilic aromatic substitution.

    Alkylation: Attachment of the propyl group to the benzene ring using a suitable alkylating agent.

    Methoxylation: Introduction of difluoromethoxy and trifluoromethoxy groups through nucleophilic substitution reactions.

Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

1-(3-Bromopropyl)-2-(difluoromethoxy)-5-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

    Coupling Reactions: The benzene ring can participate in coupling reactions, forming larger and more complex molecules.

Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Bromopropyl)-2-(difluoromethoxy)-5-(trifluoromethoxy)benzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-2-(difluoromethoxy)-5-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

1-(3-Bromopropyl)-2-(difluoromethoxy)-5-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:

    1-(3-Bromopropyl)-4-(difluoromethoxy)-3-(trifluoromethoxy)benzene: Similar structure but different substitution pattern on the benzene ring.

    1-(3-Bromopropyl)-3-(difluoromethoxy)-4-(trifluoromethylthio)benzene: Contains a trifluoromethylthio group instead of a trifluoromethoxy group.

Properties

Molecular Formula

C11H10BrF5O2

Molecular Weight

349.09 g/mol

IUPAC Name

2-(3-bromopropyl)-1-(difluoromethoxy)-4-(trifluoromethoxy)benzene

InChI

InChI=1S/C11H10BrF5O2/c12-5-1-2-7-6-8(19-11(15,16)17)3-4-9(7)18-10(13)14/h3-4,6,10H,1-2,5H2

InChI Key

WVZDYOFHZBQGMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)CCCBr)OC(F)F

Origin of Product

United States

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